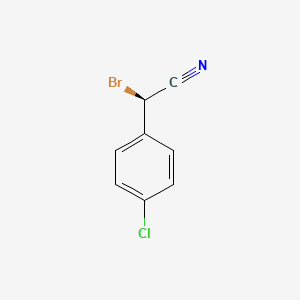

(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Bromo-2-(4-chlorophenyl)acetonitrile is an organic compound that features a bromine atom, a chlorine-substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile typically involves the bromination of 2-(4-chlorophenyl)acetonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-2-(4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

®-2-Bromo-2-(4-chlorophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the development of drugs targeting specific enzymes or receptors.

Industry

The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the bromine and chlorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-2-phenylacetonitrile: Lacks the chlorine substitution on the phenyl ring.

2-Chloro-2-(4-bromophenyl)acetonitrile: Has the positions of bromine and chlorine atoms reversed.

2-(4-Chlorophenyl)acetonitrile: Lacks the bromine atom.

Uniqueness

®-2-Bromo-2-(4-chlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic and medicinal applications compared to its non-halogenated or singly halogenated counterparts.

Biological Activity

(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile, a compound with the molecular formula C₈H₅BrClN, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on available research findings.

This compound is synthesized through various methods, including reactions involving 2-bromo-4-chlorophenol and suitable acylating agents. The compound's synthesis can be optimized for yield and purity, making it a valuable intermediate in pharmaceutical applications.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

- Antibacterial Properties : Studies indicate that compounds containing bromine and chlorine substitutions exhibit significant antibacterial activity. For instance, derivatives of 2-bromo-4-chlorophenyl compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different bacterial species such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similarly, this compound has demonstrated antifungal properties against pathogens like Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 222.31 µM .

Anti-inflammatory Effects

Research has suggested that the presence of halogen atoms in the structure of this compound may enhance its anti-inflammatory properties. Compounds with similar structures have been observed to inhibit pro-inflammatory cytokines, indicating a potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its electronic structure and substituents. The presence of electron-withdrawing groups like chlorine enhances its reactivity and biological potency. SAR studies highlight that modifications to the phenyl ring can significantly affect the compound's antimicrobial efficacy .

Case Studies

- Study on Antibacterial Activity : A case study evaluated a series of substituted phenyl acetonitriles, including this compound, demonstrating that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

- Evaluation of Antifungal Properties : Another study focused on the antifungal activity of related compounds, identifying that the presence of halogens correlated with increased inhibition zones against fungal strains .

Data Table: Biological Activity Summary

| Compound | Bacterial Strain | MIC (µM) | Antifungal Strain | MIC (µM) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 5.64 | Candida albicans | 16.69 |

| Escherichia coli | 8.33 | Fusarium oxysporum | 56.74 | |

| Pseudomonas aeruginosa | 13.40 |

Properties

Molecular Formula |

C8H5BrClN |

|---|---|

Molecular Weight |

230.49 g/mol |

IUPAC Name |

(2R)-2-bromo-2-(4-chlorophenyl)acetonitrile |

InChI |

InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H/t8-/m0/s1 |

InChI Key |

AKYZXEVLLDNHDZ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C#N)Br)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.